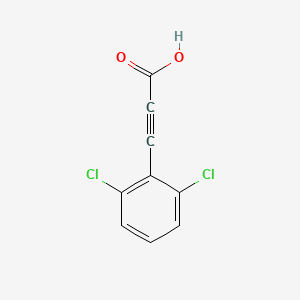

(2,6-Dichlorophenyl)-propargylic acid

Description

(2,6-Dichlorophenyl)-propargylic acid is a chlorinated aromatic compound featuring a propargylic acid moiety (HC≡C-CH2-COOH) attached to a 2,6-dichlorophenyl group. These derivatives are characterized by their dichlorinated aromatic core, which confers unique electronic and steric properties, influencing reactivity and biological activity . The propargylic variant’s triple bond may enhance electrophilicity or enable click chemistry applications, though this remains speculative without explicit experimental data.

Properties

Molecular Formula |

C9H4Cl2O2 |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H4Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,(H,12,13) |

InChI Key |

ZEWIXNAZIYWKOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#CC(=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,6-dichlorophenyl motif is prevalent in pharmaceuticals and agrochemicals. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 2,6-Dichlorophenyl Derivatives

Key Observations

Functional Group Influence: Diclofenac’s amino-linked benzeneacetic acid structure is critical for its cyclooxygenase (COX) inhibition, making it a frontline NSAID . 2-(2,6-Dichlorophenyl)propanoic acid shares a similar aromatic core but lacks Diclofenac’s amino bridge. While its direct bioactivity is unreported in the evidence, Mannich base derivatives of related dichlorophenylacetic acids exhibit moderate antibacterial and antifungal activity . Thiourea derivatives (e.g., 1-(2-Aminoethyl)-3-(2,6-DCP)-thiourea) demonstrate utility in hydrophilic ion-pair chromatography for resolving biogenic peptides .

The propargylic acid variant’s triple bond could theoretically enhance reactivity in synthetic chemistry (e.g., cycloadditions), though experimental validation is absent in the provided evidence.

Antimicrobial Potential: Mannich bases synthesized from 2-[2,6-dichlorophenyl)amino]phenylacetic acid showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, except for derivative 11b . This suggests that electronic tuning of the dichlorophenyl backbone impacts microbial targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.